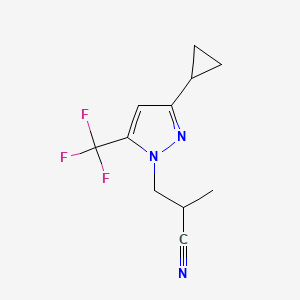

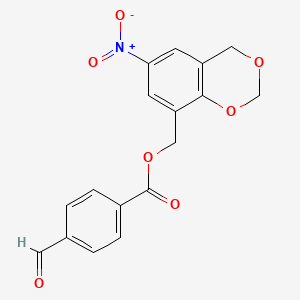

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

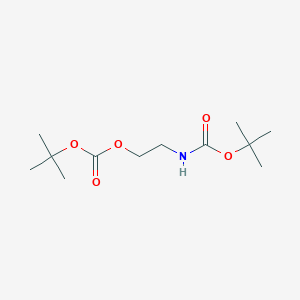

“(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate” is a chemical compound with the molecular formula C17H13NO7 . It has an average mass of 343.288 Da and a monoisotopic mass of 343.069214 Da .

Synthesis Analysis

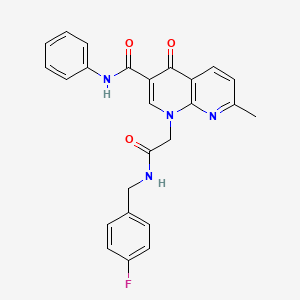

The synthesis of similar compounds has been reported in the literature . The process typically involves the use of reagents and conditions such as 10% Na2CO3/distilled water/stirring for 4 hours, followed by DMF/LiH/substituted-benzyl halides (IVa – k)/stirring/RT/4–5 h .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For instance, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications

Synthesis and Antitumor Evaluation

Research has explored the synthesis of novel derivatives with potential antitumor activities. For instance, Racané et al. (2006) described the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles bearing different substituents, which were evaluated for their cytostatic activities against malignant human cell lines. These compounds exhibited significant antitumor activity, suggesting their potential in cancer treatment (Racané et al., 2006).

Antimicrobial Activities

The investigation of antimicrobial properties is another significant application. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against human epidemic-causing bacterial strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Mishra et al., 2019).

Chemical Properties and Reactions

Studies on the chemical properties and reactions of related compounds provide insight into their structural and functional characteristics. For example, Sonar et al. (2007) conducted research on methyl 2,6-dihydroxy-3-nitrobenzoate, analyzing its crystal structure and hydrogen bonding patterns, which contribute to understanding the compound's chemical behavior (Sonar et al., 2007).

Luminescence Sensing and Selective Adsorption

The exploration of luminescence sensing properties and selective adsorption of dyes represents another application area. Guo et al. (2017) synthesized a microporous anionic metal-organic framework that showed potential as a luminescent probe for nitrobenzene and demonstrated rapid and selective separation of methylene blue, highlighting its applicability in sensing and adsorption processes (Guo et al., 2017).

properties

IUPAC Name |

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO7/c19-7-11-1-3-12(4-2-11)17(20)24-9-14-6-15(18(21)22)5-13-8-23-10-25-16(13)14/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHSTAAWFGCWRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)C=O)OCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2544465.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)